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Compound of Interest

Compound Name: Cyclohepten-1-ylboronic acid

Cat. No.: B1364393 Get Quote

This guide provides a comprehensive technical overview of Cyclohepten-1-ylboronic acid, a

key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals

in drug development, this document delves into the compound's synthesis, properties, and core

applications, with a focus on the mechanistic principles and practical methodologies that

underpin its utility.

Introduction: The Significance of Alkenylboronic
Acids
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two

hydroxyl groups, with the general formula R–B(OH)₂.[1] Their rise to prominence in synthetic

chemistry is largely due to their role as versatile coupling partners in palladium-catalyzed

reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2][3] These

reactions form carbon-carbon bonds with exceptional reliability and functional group tolerance.

[3]

Cyclohepten-1-ylboronic acid is a member of the alkenylboronic acid subclass. It provides a

synthetic handle to introduce a seven-membered carbocyclic ring—a structural motif present in

various natural products and pharmacologically active molecules. Its stability, ease of handling

compared to other organometallics, and high reactivity in cross-coupling reactions make it an

invaluable building block.[4]
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Property Value Reference

CAS Number 835882-35-4 [5][6]

Molecular Formula C₇H₁₃BO₂ [7]

Molecular Weight 139.99 g/mol [6]

Appearance Typically a solid -

Storage 2-8°C, under inert atmosphere [5][6]

Purity Often ≥97% [5][6]

Synthesis of Cyclohepten-1-ylboronic Acid and Its
Precursors
The synthesis of Cyclohepten-1-ylboronic acid is not a trivial one-step process. It typically

involves the creation of a stable precursor, the pinacol ester, via a palladium-catalyzed Miyaura

borylation reaction. This is followed by deprotection to yield the final boronic acid. The key

starting material for this sequence is an activated cycloheptene derivative, such as

cyclohepten-1-yl triflate.

Step 1: Preparation of Cyclohepten-1-yl Triflate
The most common route to the requisite vinyl triflate is the reaction of cycloheptanone with a

triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-

nucleophilic base.

Causality of Experimental Choices:

Ketone Choice: Cycloheptanone is the direct precursor to the seven-membered ring system.

Triflating Agent: Trifluoromethanesulfonic anhydride is a highly reactive and effective agent

for converting ketone enolates into vinyl triflates. The triflate group is an excellent leaving

group, making it ideal for subsequent cross-coupling reactions.[8]

Base: A hindered, non-nucleophilic base like sodium carbonate or a sterically hindered

amine is used to deprotonate the ketone and form the enolate without competing in
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nucleophilic attack on the anhydride.[8]

Inert Atmosphere: The reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to

prevent side reactions involving atmospheric moisture, which could quench the enolate or

react with the anhydride.

Experimental Protocol: Synthesis of Cyclohepten-1-yl
Triflate
Materials:

Cycloheptanone

Trifluoromethanesulfonic anhydride (Tf₂O)

Sodium Carbonate (Na₂CO₃) or 2,6-Lutidine

Anhydrous Dichloromethane (DCM)

Argon or Nitrogen gas supply

Standard glassware (flame-dried)

Procedure:

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber

septum, and a nitrogen inlet is charged with cycloheptanone (1.0 equiv) and anhydrous

DCM.

The solution is cooled to 0°C in an ice bath.

Sodium carbonate (2.0 equiv) or 2,6-lutidine (1.5 equiv) is added to the flask.

Trifluoromethanesulfonic anhydride (1.2 equiv) is added dropwise via syringe over 15

minutes, ensuring the internal temperature does not rise significantly.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for 12-18 hours.[8]
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The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the

starting ketone.

Upon completion, the reaction is quenched by carefully pouring it into a separatory funnel

containing ice-cold water.

The organic layer is separated, and the aqueous layer is extracted twice with DCM.

The combined organic layers are washed with saturated aqueous sodium bicarbonate,

followed by brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

The solvent is removed under reduced pressure using a rotary evaporator. The crude

product is purified by flash column chromatography on silica gel to yield pure cyclohepten-1-

yl triflate.

Step 2: Miyaura Borylation to form the Pinacol Ester
With the vinyl triflate in hand, the boron moiety is introduced using a Miyaura borylation

reaction. This palladium-catalyzed process couples the triflate with a diboron reagent, typically

bis(pinacolato)diboron (B₂pin₂).[9]

Causality of Experimental Choices:

Boron Source: Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle. The

resulting pinacol ester is generally more stable and easier to purify than the corresponding

boronic acid, making it an excellent intermediate.[10][11]

Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II)

precatalyst like PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The dppf (1,1'-

Bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and

facilitating the catalytic cycle.

Base: A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is

essential for the transmetalation step of the catalytic cycle.[12]

Solvent: Anhydrous, polar aprotic solvents like dioxane, THF, or DMSO are used to dissolve

the reactants and facilitate the reaction.
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Synthesis Workflow Diagram
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Caption: Synthetic pathway from cycloheptanone to Cyclohepten-1-ylboronic acid.

Experimental Protocol: Synthesis of the Pinacol Ester
Materials:

Cyclohepten-1-yl triflate (1.0 equiv)

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

Potassium acetate (KOAc) (3.0 equiv)

Anhydrous 1,4-Dioxane

Argon or Nitrogen gas supply

Procedure:

To a flame-dried Schlenk flask, add cyclohepten-1-yl triflate, B₂pin₂, PdCl₂(dppf), and

potassium acetate.
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Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert

atmosphere.

Add anhydrous 1,4-dioxane via syringe.

Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

Monitor the reaction by GC-MS or TLC until the starting triflate is consumed.

Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic

salts. Wash the pad with additional solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to afford the pure

pinacol ester.

Step 3: Deprotection to Cyclohepten-1-ylboronic Acid
The final step is the hydrolysis of the stable pinacol ester to the desired boronic acid. This can

be achieved under mild oxidative or acidic conditions.

Experimental Protocol: Hydrolysis of the Pinacol Ester
Materials:

Cyclohepten-1-ylboronic acid pinacol ester (1.0 equiv)

Sodium periodate (NaIO₄) (4.0 equiv)

Ammonium acetate (NH₄OAc) (optional, as buffer)

Tetrahydrofuran (THF) and Water

Diethyl ether or Ethyl acetate

Procedure:
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Dissolve the pinacol ester in a 1:1 mixture of THF and water.

Add sodium periodate and ammonium acetate to the solution.

Stir vigorously at room temperature for 4-6 hours.

Extract the mixture three times with diethyl ether or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure.

The resulting crude boronic acid can often be used directly or recrystallized for higher purity.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of Cyclohepten-1-ylboronic acid lies in its application as a nucleophilic

partner in the Suzuki-Miyaura cross-coupling reaction.[13] This reaction forges a new carbon-

carbon bond between the sp²-hybridized carbon of the cycloheptenyl ring and an sp²- or sp³-

hybridized carbon of an organic halide or triflate.[14]

The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium

catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][14] The cycle consists of three

fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate)

bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-

determining step.[13][14]

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium

center. This step requires activation of the boronic acid by a base, which forms a more

nucleophilic boronate species [-B(OH)₃]⁻.[15] This boronate then displaces the halide/triflate

on the Pd(II) complex.
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Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center

couple and are expelled from the coordination sphere, forming the final product (R¹-R²). This

step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[13][14]

Suzuki-Miyaura Catalytic Cycle Diagram
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling
Materials:

Aryl or vinyl halide/triflate (e.g., 4-Bromoanisole) (1.0 equiv)

Cyclohepten-1-ylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Argon or Nitrogen gas supply

Procedure:

In a Schlenk tube, combine the aryl halide, Cyclohepten-1-ylboronic acid, palladium

catalyst, and base.

Evacuate and backfill the tube with argon three times.

Add the degassed solvent system via syringe. The use of an aqueous solvent mixture is

common and often accelerates the reaction.

Heat the mixture to reflux (typically 80-100°C) for 4-12 hours, with stirring.

Monitor the reaction's progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Remove the solvent in vacuo. Purify the crude product by flash column chromatography to

yield the coupled product.

Conclusion
Cyclohepten-1-ylboronic acid is a potent and versatile synthetic intermediate for the

introduction of the cycloheptenyl moiety. Its synthesis, while multi-stepped, follows robust and

well-established organometallic procedures. Its primary application in Suzuki-Miyaura cross-

coupling provides a reliable method for constructing complex molecular architectures, making it

a valuable tool for medicinal chemists and synthetic researchers aiming to explore novel

chemical space. The protocols and mechanistic insights provided herein serve as a guide for

the effective utilization of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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